(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
CAS No.: 66625-33-0
Cat. No.: VC5375359
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66625-33-0 |
|---|---|
| Molecular Formula | C9H7ClN2OS |
| Molecular Weight | 226.68 |
| IUPAC Name | 2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
| Standard InChI Key | XLOJRPBYFPIFAA-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one features a thiazolidin-4-one ring system fused with an imino group at position 2 and a 4-chlorophenyl substituent at position 3. The Z-configuration of the imino group is critical for its bioactivity, as geometric isomerism influences molecular interactions with biological targets. Key structural attributes include:
-
Molecular formula: C₉H₇ClN₂OS
-
Molecular weight: 226.68 g/mol
-
IUPAC name: 2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one.
The compound’s planar structure and electron-withdrawing chlorine atom enhance its ability to participate in hydrogen bonding and π-π stacking, which are pivotal for target binding .
Spectral and Computational Data
-
Infrared (IR) spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N stretch) .
-
NMR spectroscopy: Distinct signals for the thiazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
-
Computational studies: Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol:
-
Condensation: 4-Chloroaniline reacts with thioglycolic acid in the presence of hydrochloric acid to form an intermediate thioamide.
-
Cyclization: The thioamide undergoes intramolecular cyclization under basic conditions (e.g., NaOH) to yield the thiazolidinone core .
Reaction conditions:
Advanced Methodologies
Recent advancements include microwave-assisted synthesis, which reduces reaction time to 15–20 minutes and improves yields to 85–90% . Green chemistry approaches using ionic liquids (e.g., [BMIM]BF₄) have also been explored, minimizing environmental impact .
Biological Activities
Antimicrobial Activity
(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one demonstrates broad-spectrum antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Data adapted from in vitro studies . The chlorine substituent enhances membrane permeability, disrupting microbial cell walls .
Anticancer Activity
The compound exhibits potent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 0.31 | 0.28 |
| A549 (lung) | 1.45 | 1.20 |
| HT-29 (colon) | 2.10 | 1.90 |
Notably, it shows selective toxicity toward cancer cells over normal fibroblasts (IC₅₀ > 10 µM) .
Pharmacological Mechanisms
Induction of Apoptosis
In MCF-7 cells, the compound triggers apoptosis via:
-
Caspase-3/7 activation: 3.5-fold increase compared to controls .
-
DNA fragmentation: Observed in comet assays after 24-hour exposure .
-
Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
Cell Cycle Arrest
Flow cytometry reveals G2/M phase arrest in 65% of treated cells, linked to inhibition of cyclin-dependent kinase 1 (CDK1) and cyclin B1 .
Topoisomerase II Inhibition
Molecular docking studies suggest strong binding to topoisomerase II (binding energy: −9.2 kcal/mol), impairing DNA replication .
Applications in Medicinal Chemistry
Anticancer Drug Development
Hybrid molecules incorporating (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one and cinnamaldehyde show enhanced potency against multidrug-resistant cancers (IC₅₀: 0.15 µM in MCF-7/ADR cells) .
Antimicrobial Agents
Structural analogs with fluorinated phenyl groups exhibit improved pharmacokinetic profiles, with 90% oral bioavailability in murine models .
Recent Research Advancements
Nanoformulations
Liposomal encapsulation increases solubility and tumor accumulation, achieving a 50% reduction in tumor volume in xenograft models .
Combination Therapies
Synergistic effects with paclitaxel (combination index: 0.3) suggest potential for use in adjuvant chemotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume